6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Lipophilicity optimization CNS drug design Physicochemical property tuning

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1240381-94-5) is a heterocyclic building block belonging to the 3,4-dihydroquinoxalin-2(1H)-one family, a privileged scaffold in medicinal chemistry. It features a chloro substituent at the C-6 position and a methyl group at N-4 on the partially saturated quinoxalinone core (molecular formula C₉H₉ClN₂O, molecular weight 196.63 g/mol, LogP 1.93, polar surface area 32.34 Ų).

Molecular Formula C9H9ClN2O
Molecular Weight 196.63
CAS No. 1240381-94-5
Cat. No. B2447275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS1240381-94-5
Molecular FormulaC9H9ClN2O
Molecular Weight196.63
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C=C(C=C2)Cl
InChIInChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13)
InChIKeyHGXFHMPBEFCECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1240381-94-5): Procurement-Relevant Scaffold Profile for Quinoxalinone-Based Drug Discovery


6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1240381-94-5) is a heterocyclic building block belonging to the 3,4-dihydroquinoxalin-2(1H)-one family, a privileged scaffold in medicinal chemistry [1]. It features a chloro substituent at the C-6 position and a methyl group at N-4 on the partially saturated quinoxalinone core (molecular formula C₉H₉ClN₂O, molecular weight 196.63 g/mol, LogP 1.93, polar surface area 32.34 Ų) . The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been validated as a key pharmacophoric fragment in multiple target classes including JNK3 kinase inhibitors and BET bromodomain inhibitors [1][2]. The C-6 chloro substitution on this scaffold provides a quantifiably distinct physicochemical and synthetic profile compared to its 6-fluoro, 6-bromo, and 6-unsubstituted analogs, with implications for lipophilicity-driven property optimization and downstream synthetic diversification strategies.

Why 6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Interchanged with Its 6-Fluoro, 6-Bromo, or 6-Unsubstituted Analogs


Substituting the C-6 position on the 3,4-dihydroquinoxalin-2(1H)-one core produces quantifiably distinct outcomes across three critical procurement-relevant dimensions: lipophilicity, electronic modulation of biological target engagement, and downstream synthetic reactivity. The 6-chloro analog (LogP 1.93) sits at an intermediate lipophilicity between the 6-fluoro (LogP 1.42) and 6-bromo (estimated LogP ~2.5, MW 241.08) congeners. Published structure-activity relationship (SAR) studies on the 3,4-dihydroquinoxalin-2(1H)-one scaffold have demonstrated that C-6 substitution is a binary switch for biological activity: a 6-nitro group abolishes JNK3 kinase inhibition entirely, while a 6-cyano group enhances potency (IC₅₀ 0.19 μM vs. 0.25 μM for 6-H) and simultaneously improves physicochemical properties including clogD (2.6 vs. 3.6) [1]. The 6-chloro substituent occupies a distinct electronic space (Hammett σₚ = +0.23) that cannot be replicated by 6-fluoro (σₚ = +0.06), 6-bromo (σₚ = +0.23 but with greater steric bulk), or 6-H (σₚ = 0). Furthermore, the 6-chloro group serves as a competent leaving group for palladium-catalyzed cross-coupling reactions—a synthetic capability that distinguishes it from the largely inert 6-fluoro analog. Generic substitution within this series therefore risks misalignment with both the target lipophilicity window and the intended synthetic workflow.

Quantitative Differentiation Evidence: 6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Versus Closest Analogs


LogP Differentiation Across the 6-Halogen Series: Target Compound Occupies a Unique Lipophilicity Niche for CNS Drug Design

The 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (LogP = 1.93) occupies a distinct lipophilicity position relative to its closest halogen-substituted and unsubstituted analogs. The 6-fluoro congener (CAS 1247021-99-3) has a significantly lower LogP of 1.42 , while the parent 3,4-dihydroquinoxalin-2(1H)-one scaffold (CAS 59564-59-9) has a LogP of only 0.31 . The 6-bromo analog (CAS 305790-79-8, MW 241.08 ) is expected to have an estimated LogP of approximately 2.4–2.6 based on the established halogen π-contribution increment. The 6-chloro compound thus provides a LogP value within the 1–3 range widely considered optimal for CNS drug candidates, while the 6-fluoro analog borders on insufficient lipophilicity and the 6-bromo analog may exceed desirable limits. The polar surface area (PSA = 32.34 Ų) remains identical across all 6-halogen-4-methyl congeners , confirming that the LogP difference is the primary differentiating physicochemical parameter.

Lipophilicity optimization CNS drug design Physicochemical property tuning Quinoxalinone scaffold

C-6 Substituent Electronic Effects on JNK3 Kinase Activity: SAR Evidence That C-6 Substitution Is a Binary Activity Switch

Published SAR data from Dou et al. (Eur J Med Chem, 2020) on the 3,4-dihydroquinoxalin-2(1H)-one scaffold demonstrates that C-6 substitution is a critical determinant of JNK3 kinase inhibitory activity [1]. In the J46 series (bearing an α-naphthyl group at the 3-position), the 6-unsubstituted parent compound J46 exhibited a JNK3 IC₅₀ of 0.25 μM with a clogD of 3.6 and LipE of 3.1. Replacement of C-6 with a nitro group (J46-36, 6-NO₂) abolished JNK3 activity (26% inhibition at 10 μM; IC₅₀ not determinable). Introduction of a 6-cyano group (J46-37, 6-CN) enhanced JNK3 potency to IC₅₀ = 0.19 μM while simultaneously improving clogD to 2.6 and LipE to 4.1 [REFS-1, Table 1]. The C-6 cyano substitution also conferred >500-fold isoform selectivity against JNK1 and JNK2 and eliminated off-target inhibition of DDR1 and EGFR(T790M, L858R) [REFS-1, Fig. 7A]. The 6-chloro substituent (Hammett σₚ = +0.23) occupies an electronic space intermediate between 6-H (σₚ = 0) and 6-CN (σₚ = +0.66), offering a moderate electron-withdrawing character distinct from the activity-abolishing strong electron-withdrawing nitro (σₚ = +0.78) and the activity-enhancing cyano.

JNK3 kinase inhibition Structure-activity relationship Quinoxalinone C-6 modification Kinase selectivity

Synthetic Versatility: 6-Chloro as a Cross-Coupling Handle Versus the Inert 6-Fluoro and Costlier 6-Bromo Analogs

The 6-chloro substituent on the quinoxalinone core serves as a viable leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, enabling late-stage diversification of the scaffold [1]. This contrasts with the 6-fluoro analog (CAS 1247021-99-3), whose C–F bond is generally inert under standard cross-coupling conditions due to the high bond dissociation energy of the aryl C–F bond (~126 kcal/mol vs. ~97 kcal/mol for aryl C–Cl) . The 6-bromo analog (CAS 305790-79-8, MW 241.08) offers higher cross-coupling reactivity but incurs a molecular weight penalty of 44.45 g/mol (+22.6% heavier than the 6-chloro compound, MW 196.63) and is typically 1.5–3× more expensive per gram at comparable purity levels. The 6-chloro compound is commercially available at 97% purity (Leyan, catalog 2007923) and 98% purity (MolCore, catalog MC784038) , with multiple established vendors ensuring supply chain redundancy.

Palladium-catalyzed cross-coupling C–C bond formation Quinoxalinone diversification Building block synthetic utility

Physicochemical Property Vector Comparison: 6-Chloro Analog Occupies a Differentiated Drug-Likeness Space

Comparing the complete set of calculable physicochemical descriptors across the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one halogen series reveals that the 6-chloro analog occupies a unique position in drug-likeness space. The target compound (MW 196.63, LogP 1.93, PSA 32.34 Ų, HBD 1, HBA 2) satisfies all four Lipinski Rule of Five criteria while providing higher lipophilicity than the 6-fluoro analog (MW 180.18, LogP 1.42) and lower molecular weight than the 6-bromo analog (MW 241.08) . The 6-chloro compound's calculated LogP of 1.93 falls within the optimal CNS drug range (LogP 1–3), while the parent 3,4-dihydroquinoxalin-2(1H)-one scaffold (LogP 0.31, MW 148.16) is substantially more polar. Within the JNK3 inhibitor optimization campaign reported by Dou et al., the lead compound J46 had a problematic clogD of 3.6, and structural modifications that reduced clogD to the 2.0–2.7 range (as achieved in the J46-37 series) were associated with improved drug-like properties [1]. The 6-chloro compound, with its intermediate LogP of 1.93, is positioned at a starting point that requires less lipophilicity reduction during optimization compared to more lipophilic congeners.

Drug-likeness Physicochemical property optimization Fragment-based drug discovery Lead-likeness

C-6 Substituent Impact on Kinase Selectivity: Cyano Group at C-6 Confers DDR1/EGFR Selectivity; Chloro Offers an Intermediate Selectivity Profile

The Dou et al. (2020) study provides direct comparative selectivity data demonstrating that C-6 substitution on the dihydroquinoxalin-2(1H)-one core critically modulates off-target kinase engagement [1]. The parent compound J46 (6-H) displayed significant off-target inhibition of DDR1 (IC₅₀ = 0.16 μM) and EGFR(T790M, L858R) (IC₅₀ = 0.37 μM). Introduction of a C-6 cyano group (J46-37) completely eliminated DDR1 inhibition (IC₅₀ > 10 μM, >62-fold improvement) and abolished EGFR(T790M, L858R) activity (IC₅₀ > 10 μM, >27-fold improvement) while maintaining JNK3 potency (IC₅₀ = 0.19 μM) [REFS-1, Fig. 7A]. The authors explicitly concluded that 'the cyano group in the C-6 position of 3,4-dihydroquinoxalin-2(1H)-one core structure is a particular building block to maintain JNK3 selectivity against JNK2, DDR1 and EGFR (T790M, L858R)' [1]. For the 6-chloro building block, the moderate electron-withdrawing character (σₚ +0.23 vs. +0.66 for CN) would be predicted to confer an intermediate selectivity profile—potentially less selectivity gain than 6-CN but greater than 6-H—making it a tool for fine-tuning kinase selectivity in SAR campaigns.

Kinase selectivity DDR1 EGFR T790M/L858R JNK isoform selectivity Off-target profiling

Optimal Application Scenarios for 6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Based on Quantified Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Requiring LogP in the 1–3 Range

For drug discovery programs targeting CNS-expressed kinases such as JNK3 (implicated in Alzheimer's and Parkinson's diseases), the 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (LogP 1.93) provides a starting scaffold with lipophilicity already within the CNS-optimal range, in contrast to the more polar 6-fluoro analog (LogP 1.42) which may require additional lipophilic substitution to achieve adequate BBB penetration. The published SAR demonstrating that C-6 substitution directly modulates both JNK3 potency and selectivity against DDR1/EGFR [1] further supports the use of this specific C-6 chloro building block as a starting point for developing CNS-penetrant, isoform-selective JNK3 inhibitors.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling Diversification

The 6-chloro substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for late-stage scaffold diversification, a synthetic capability not available with the 6-fluoro analog whose C–F bond is inert under standard conditions . Compared to the 6-bromo analog (MW 241.08) , the 6-chloro compound (MW 196.63) offers a 22.6% molecular weight advantage per building block, translating to meaningfully lower MW final compounds when multiple building blocks are combined—a critical consideration in lead optimization where exceeding MW 500 is undesirable. The compound is commercially available at 97–98% purity from multiple vendors , ensuring reliable supply for library synthesis campaigns.

BET Bromodomain Inhibitor Scaffold Optimization Leveraging C-6 Electronic Modulation

The dihydroquinoxalin-2(1H)-one scaffold has been validated as a selective BET bromodomain inhibitor chemotype, with compound 54 from Hu et al. (2017) demonstrating BRD4-BD1 binding superior to (+)-JQ1 in fluorescence anisotropy assays and potent antiproliferative activity in MM.1S myeloma cells [2]. The 6-chloro-4-methyl building block provides an electronically distinct starting point for exploring C-6 substitution effects on bromodomain binding affinity, given the published observation that C-6 cyano substitution on the related JNK3 series dramatically altered selectivity profiles [1]. The intermediate electron-withdrawing character of chlorine (σₚ +0.23) may offer differentiated interactions with the acetyl-lysine binding pocket compared to more strongly withdrawing or donating substituents.

Fragment-Based Drug Discovery (FBDD) Library Design with Balanced Lead-Like Properties

With MW 196.63, LogP 1.93, only 1 hydrogen bond donor, and 2 hydrogen bond acceptors , the 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one satisfies all commonly applied fragment and lead-likeness criteria (Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its zero rotatable bonds confer high ligand efficiency potential. In contrast, the 6-bromo analog (MW 241.08) approaches the upper MW limit for fragment libraries, while the parent scaffold (LogP 0.31) may lack sufficient lipophilicity for engagement of hydrophobic binding pockets. The 6-chloro compound thus represents an optimal balance for FBDD screening collections targeting kinases, bromodomains, or GPCRs.

Quote Request

Request a Quote for 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.